1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Catalog No.
S13570172
CAS No.
M.F
C11H11FO3
M. Wt
210.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1...

Product Name

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

IUPAC Name

1-(4-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

InChI

InChI=1S/C11H11FO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)

InChI Key

XBELNPABIUJBJB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(C2=CC=C(C=C2)F)C(=O)O)CO

1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by a fluorophenyl group and a hydroxymethyl substituent. Its molecular formula is C11H11FO3C_{11}H_{11}FO_3 with a molecular weight of approximately 210.20 g/mol. This compound is notable for its unique three-dimensional structure, which contributes to its potential biological activity and reactivity in chemical processes. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets .

The reactivity of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be attributed to the functional groups present. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a cyclopropyl derivative.
  • Nucleophilic substitution: The hydroxymethyl group can participate in nucleophilic reactions, potentially leading to various derivatives.

These reactions are significant for synthesizing analogs or modifying the compound for specific applications in medicinal chemistry .

Research indicates that compounds similar to 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exhibit various biological activities, including anti-inflammatory and analgesic properties. The structural features of this compound suggest potential interactions with biological targets, making it a candidate for further pharmacological studies. Specifically, derivatives of cyclopropane carboxylic acids have been explored for their ability to inhibit certain enzymes and modulate signaling pathways related to disease states .

Synthesis of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods:

  • Cyclopropanation Reactions: Utilizing diazo compounds or alkenes in the presence of transition metal catalysts.
  • Hydroxymethylation: Introducing the hydroxymethyl group via formaldehyde under acidic or basic conditions.
  • Functional Group Transformations: Starting from 1-(4-Fluorophenyl)cyclopropanecarboxylic acid and converting it through selective reduction or substitution reactions.

These synthetic routes allow for the modification of functional groups, enabling the exploration of structure-activity relationships .

The applications of 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid span several fields:

  • Pharmaceutical Development: As a potential lead compound in drug discovery due to its unique structure and biological activity.
  • Chemical Research: Serving as an intermediate in the synthesis of more complex molecules.
  • Material Science: Investigated for its properties in polymer chemistry or as a building block for functional materials.

The versatility of this compound highlights its significance in both academic research and industrial applications .

Interaction studies involving 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid focus on its binding affinity to various biological targets, such as enzymes and receptors. Preliminary data suggest that modifications to the cyclopropane structure can significantly alter its interaction profiles, making it an interesting subject for structure-based drug design. Further studies are necessary to elucidate the mechanisms by which this compound exerts its biological effects and to identify potential therapeutic targets .

Several compounds share structural similarities with 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, including:

Compound NameCAS NumberSimilarity Index
2-(4-Fluorophenyl)cyclopropanecarboxylic acid879324-64-80.96
2-(4-Fluorophenyl)propanoic acid75908-73-50.93
3-(4-Fluorophenyl)pentanedioic acid3449-63-60.89
1-(2-Fluorophenyl)cyclohexanecarboxylic acid106795-66-80.88
2-(6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid1188044-87-20.87

These compounds exhibit varying degrees of similarity based on their structural features, which may influence their biological activities and chemical reactivities. The unique combination of a fluorinated phenyl group and a hydroxymethyl substituent in 1-(4-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid sets it apart from these analogs, potentially offering distinct pharmacological benefits .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.06922237 g/mol

Monoisotopic Mass

210.06922237 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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